molecular formula C5H10Cl2N4 B8190927 N2-methylpyrimidine-2,4-diamine dihydrochloride

N2-methylpyrimidine-2,4-diamine dihydrochloride

Cat. No.: B8190927
M. Wt: 197.06 g/mol
InChI Key: TVXPOYLPOOEQJZ-UHFFFAOYSA-N
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Description

N2-methylpyrimidine-2,4-diamine dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure and properties, which make it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methylpyrimidine-2,4-diamine dihydrochloride typically involves the reaction of 2,4-diaminopyrimidine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

N2-methylpyrimidine-2,4-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2-methylpyrimidine-2,4-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. This inhibition disrupts the folate pathway, leading to impaired DNA synthesis and cell division. The molecular targets include the active site of dihydrofolate reductase, where the compound binds and prevents the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-methylpyrimidine-2,4-diamine dihydrochloride is unique due to its specific methylation at the nitrogen atom, which imparts distinct chemical and biological properties. This methylation enhances its ability to interact with biological targets and increases its stability compared to other similar compounds .

Biological Activity

N2-methylpyrimidine-2,4-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by the presence of two amino groups at positions 2 and 4, and a methyl group at position N2. This structure is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Its mechanism includes:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other pyrimidine derivatives, it acts as an inhibitor of DHFR, which is essential in the folate synthesis pathway. This inhibition can lead to antiproliferative effects in rapidly dividing cells such as those found in tumors .
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains by disrupting essential metabolic processes, leading to cell death .

Anticancer Properties

This compound has been evaluated for its anticancer properties. Studies indicate that it exhibits cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The following table summarizes key findings from recent research:

StudyCell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)1.5Apoptosis induction
HeLa (cervical cancer)0.8Cell cycle arrest at G2/M phase
A549 (lung cancer)2.0Inhibition of DHFR

Antimicrobial Activity

The compound has demonstrated efficacy against a range of pathogens. A recent study reported the minimum inhibitory concentrations (MICs) against various bacteria:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli8
Pseudomonas aeruginosa32

These results suggest that this compound could be a valuable candidate for developing new antimicrobial agents .

Case Studies

  • Anticancer Efficacy : In a study involving the treatment of MCF-7 breast cancer cells, this compound was found to significantly reduce cell viability at concentrations as low as 1.5 µM. Mechanistic studies revealed that this effect was mediated through the activation of apoptotic pathways .
  • Antimicrobial Evaluation : A clinical evaluation tested the compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated that it effectively inhibited bacterial growth at MIC values lower than those observed for traditional antibiotics, highlighting its potential as a novel therapeutic agent in treating resistant infections .

Properties

IUPAC Name

2-N-methylpyrimidine-2,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.2ClH/c1-7-5-8-3-2-4(6)9-5;;/h2-3H,1H3,(H3,6,7,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXPOYLPOOEQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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